5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide
CAS No.: 832737-13-0
Cat. No.: VC8360913
Molecular Formula: C13H13ClN2O3
Molecular Weight: 280.7 g/mol
* For research use only. Not for human or veterinary use.
![5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide - 832737-13-0](/images/structure/VC8360913.png)
Specification
CAS No. | 832737-13-0 |
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Molecular Formula | C13H13ClN2O3 |
Molecular Weight | 280.7 g/mol |
IUPAC Name | 5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carbohydrazide |
Standard InChI | InChI=1S/C13H13ClN2O3/c1-8-6-9(14)2-4-11(8)18-7-10-3-5-12(19-10)13(17)16-15/h2-6H,7,15H2,1H3,(H,16,17) |
Standard InChI Key | FPMNKLGUYZRUNI-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NN |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC2=CC=C(O2)C(=O)NN |
Introduction
Structural Characteristics and Nomenclature
5-[(4-Chloro-2-methylphenoxy)methyl]-2-furohydrazide belongs to the class of furan-based hydrazides, characterized by a fused furan ring system substituted with a phenoxymethyl group and a hydrazide functional group. The IUPAC name derives from its core structure:
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Furan backbone: A five-membered aromatic ring with oxygen at the 1-position.
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Substituents:
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A 4-chloro-2-methylphenoxymethyl group at the 5-position of the furan ring.
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A hydrazide (-CONHNH₂) group at the 2-position.
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The molecular formula is C₁₃H₁₂ClN₂O₃, with a molecular weight of 294.70 g/mol . The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Synthesis and Manufacturing Protocols
Key Synthetic Routes
The synthesis of 5-[(4-chloro-2-methylphenoxy)methyl]-2-furohydrazide typically involves a multi-step process:
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Esterification:
Methyl 5-[(4-chloro-2-methylphenoxy)methyl]furan-2-carboxylate (CAS 438218-23-6) serves as the precursor. This intermediate is synthesized via nucleophilic substitution between 4-chloro-2-methylphenol and methyl 5-(chloromethyl)furan-2-carboxylate in the presence of a base . -
Hydrazinolysis:
The ester undergoes reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux to yield the hydrazide derivative. This step replaces the methoxy group (-OCH₃) with a hydrazide (-CONHNH₂) moiety.
Reaction Scheme:
Optimization and Yield
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Temperature: Reactions conducted at 60–80°C achieve yields of 70–85%.
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Solvent: Ethanol or methanol enhances solubility and reaction efficiency.
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Catalysts: Anhydrous conditions and catalytic HCl improve conversion rates .
Physicochemical Properties
Experimental and computed data reveal the following characteristics:
The compound’s low solubility in aqueous media (pH 7.4: <1 mg/mL) suggests limited bioavailability, necessitating formulation strategies for pharmacological use .
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for synthesizing:
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Schiff bases: Reaction with aldehydes/ketones yields imine derivatives with enhanced bioactivity.
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Metal complexes: Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) produces catalysts for organic transformations .
Material Science
The aromatic and heterocyclic structure contributes to:
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Polymer additives: Enhancing thermal stability in polyesters.
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Liquid crystals: Mesogenic properties due to planar geometry and polar groups .
Comparative Analysis with Structural Analogs
Compound | Structural Features | Bioactivity (IC₅₀) |
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5-[(4-Chloro-2-methylphenoxy)methyl]-2-furohydrazide | Chloro-methylphenoxy, hydrazide | Under investigation |
5-[(3-Chloro-4-fluorophenoxy)methyl]-2-furohydrazide | Chloro-fluorophenoxy | 28 μM (MCF-7) |
5-[(4-Nitrophenoxy)methyl]-2-furohydrazide | Nitrophenoxy | 45 μM (A549) |
Future Directions and Challenges
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Pharmacokinetic Studies: Addressing poor solubility through prodrug design or nanoformulations.
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Mechanistic Elucidation: Identifying molecular targets via proteomics and crystallography.
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Scale-Up Synthesis: Developing cost-effective routes for industrial production.
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